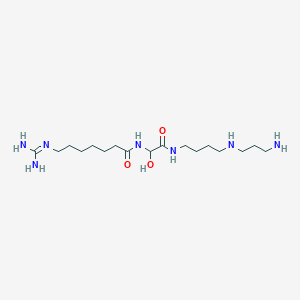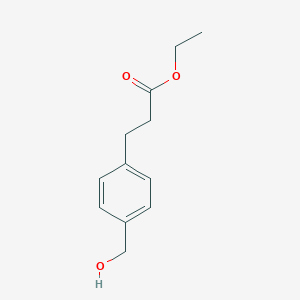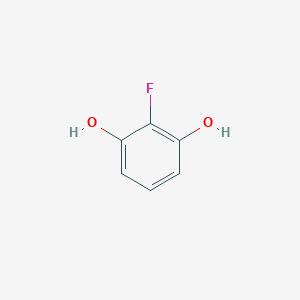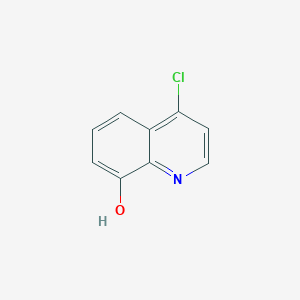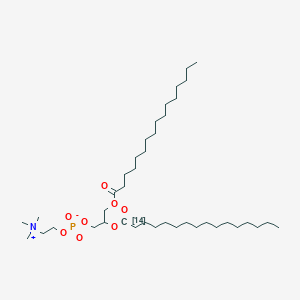![molecular formula C11H16O2 B025801 3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol CAS No. 110690-16-9](/img/structure/B25801.png)
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol, also known as Hydroxytyrosol, is a phenolic compound that is found in olive oil. It is a potent antioxidant and has been found to have numerous health benefits. In recent years, there has been a lot of scientific research on Hydroxytyrosol, which has led to its growing popularity in the field of medicine.
Mecanismo De Acción
The mechanism of action of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. It also appears to have a modulatory effect on various signaling pathways, which can help to reduce inflammation and promote cell survival.
Efectos Bioquímicos Y Fisiológicos
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative damage to cells and tissues, which can help to prevent aging and disease. It also has a protective effect on the cardiovascular system, by reducing inflammation and improving blood flow. Additionally, it has been found to have anti-cancer properties, by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol in lab experiments is its potent antioxidant activity. This makes it an ideal compound for studying the effects of oxidative stress on cells and tissues. However, one of the limitations of using 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is that it can be difficult to obtain in large quantities, which can make it expensive to use in experiments.
Direcciones Futuras
There are many potential future directions for research on 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been suggested that 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol may have a role in the prevention and treatment of obesity and diabetes. Additionally, there is ongoing research on the use of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol in the development of new drugs for the treatment of cancer.
Métodos De Síntesis
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol is extracted from olives and is synthesized through a multi-step process. The first step involves the hydrolysis of oleuropein, which is a glycoside found in olives. This is followed by the decarboxylation of the resulting hydroxytyrosol glucoside, which leads to the formation of 3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol.
Aplicaciones Científicas De Investigación
3-[2-(1-Hydroxyethyl)phenyl]propan-1-olol has been extensively studied for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have a protective effect on the cardiovascular system and can help to lower blood pressure and reduce the risk of heart disease.
Propiedades
Número CAS |
110690-16-9 |
|---|---|
Nombre del producto |
3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol |
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
3-[2-(1-hydroxyethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7,9,12-13H,4,6,8H2,1H3 |
Clave InChI |
RIJUMYIJQXFPQZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CCCO)O |
SMILES canónico |
CC(C1=CC=CC=C1CCCO)O |
Sinónimos |
Benzenepropanol, 2-(1-hydroxyethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



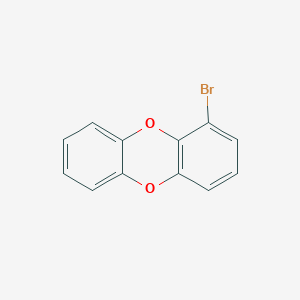
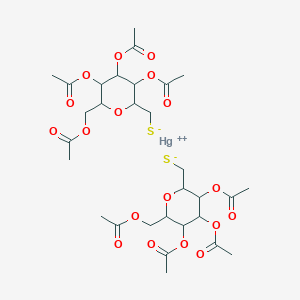
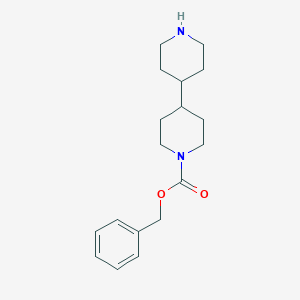
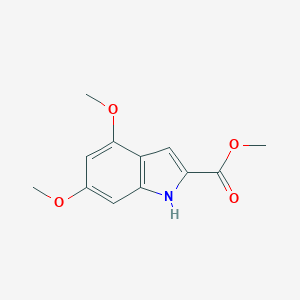
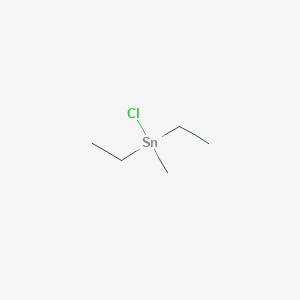
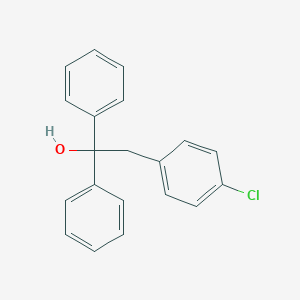
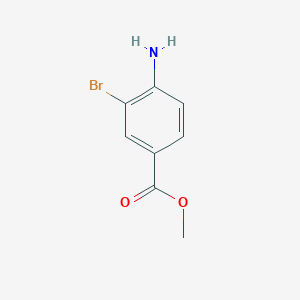
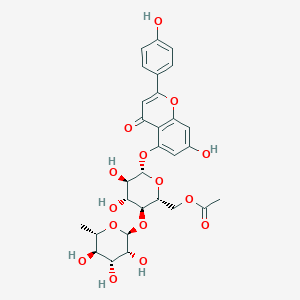
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)
